4-Biphenylyl(2,4,6-trimethoxyphenyl)iodonium Trifluoromethanesulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

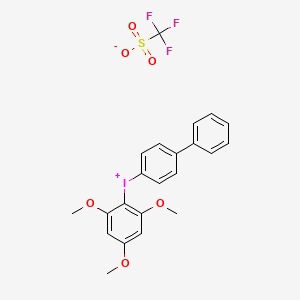

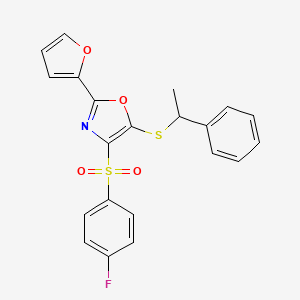

“4-Biphenylyl(2,4,6-trimethoxyphenyl)iodonium Trifluoromethanesulfonate” is a chemical compound with the molecular formula C22H20F3IO6S and a molecular weight of 596.36 . It appears as a white to yellow to orange powder or crystal .

Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C22H20F3IO6S. It consists of a biphenyl group (two connected phenyl rings), a trimethoxyphenyl group (a phenyl ring with three methoxy groups), and an iodonium group, all connected together. The compound also includes a trifluoromethanesulfonate group .Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It should be stored at a temperature between 0-10°C and under inert gas . It’s sensitive to light, air, and heat .科学的研究の応用

Novel Sulfonated Nanofiltration Membranes

Researchers have synthesized novel sulfonated aromatic diamine monomers for creating thin-film composite nanofiltration membranes, demonstrating improved water flux and dye treatment capabilities. These membranes, prepared through interfacial polymerization, exhibit enhanced hydrophilicity and chemical composition, crucial for effective dye separation and water treatment processes (Yang Liu et al., 2012).

Synthesis and Reactions of Aryliodonium Salts

A study on the reaction of thiobenzophenones with phenyl[2-(trimethylsilyl)phenyl]iodonium trifluoromethanesulfonate explores the formation of [4+2] cycloadducts, showcasing the first examples of thiobenzophenone-benzyne adducts. This reaction highlights the utility of iodonium salts in organic synthesis, providing a method for creating complex molecular structures (K. Okuma et al., 2000).

Hypervalent Iodine Reagent from O-Iodosylbenzoic Acid

A novel hypervalent iodine reagent has been developed, showing high reactivity towards aromatic substrates. This reagent facilitates the synthesis of aryl(o-carboxyphenyl)iodonium triflates, demonstrating its potential in creating valuable intermediates for further chemical transformations (T. Kitamura et al., 1995).

Enhanced Sulfonated Poly(ether sulfone)s for Proton Exchange Membranes

The development of locally and densely sulfonated poly(ether sulfone)s aims at fuel cell applications. These materials, prepared through nucleophilic substitution, offer promising characteristics for proton exchange membranes, including improved thermal stability and proton conductivity, vital for enhancing fuel cell performance (Kazuya Matsumoto et al., 2009).

Aryltrimethylammonium Trifluoromethanesulfonates in Synthesis

The use of aryltrimethylammonium trifluoromethanesulfonates as precursors for aryl [18F]fluorides offers an improved synthesis route for [18F]GBR 13119, a potential radiotracer for the dopamine uptake system. This method demonstrates the utility of trifluoromethanesulfonate salts in nucleophilic substitution reactions, highlighting their role in medicinal chemistry and radiochemistry (M. Haka et al., 1989).

Safety and Hazards

The compound is known to cause skin irritation and serious eye irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists . Contaminated clothing should be removed and washed before reuse .

特性

IUPAC Name |

(4-phenylphenyl)-(2,4,6-trimethoxyphenyl)iodanium;trifluoromethanesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20IO3.CHF3O3S/c1-23-18-13-19(24-2)21(20(14-18)25-3)22-17-11-9-16(10-12-17)15-7-5-4-6-8-15;2-1(3,4)8(5,6)7/h4-14H,1-3H3;(H,5,6,7)/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAXRDEKSXOLWQN-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)[I+]C2=CC=C(C=C2)C3=CC=CC=C3)OC.C(F)(F)(F)S(=O)(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20F3IO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1868173-47-0 |

Source

|

| Record name | 4-Biphenylyl(2,4,6-trimethoxyphenyl)iodonium Trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

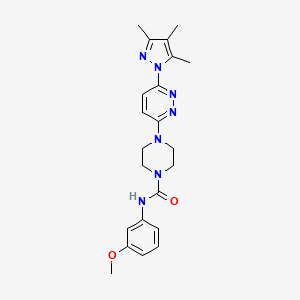

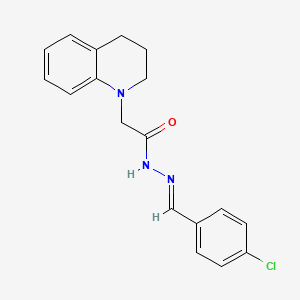

![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2953234.png)

![N-methyl-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2953238.png)

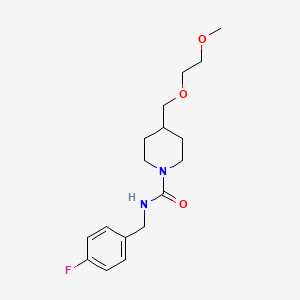

![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-furylmethyl)propanamide](/img/structure/B2953242.png)